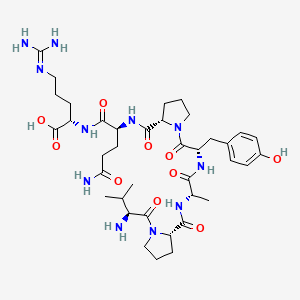![molecular formula C16H12ClFO B12558137 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene CAS No. 193758-74-6](/img/structure/B12558137.png)
4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene is an aromatic compound with a complex structure that includes chloro, ethoxyphenyl, and fluorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and 4-ethoxyphenylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst and a base such as triethylamine. The reaction mixture is heated to facilitate the coupling reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and quality.
Types of Reactions:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The ethynyl group can engage in coupling reactions with various reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring.
Scientific Research Applications
4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- 4-Chlorophenylacetylene
- 4-Ethoxyphenylacetylene
- 2-Fluorobenzene
Comparison: 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene is unique due to the combination of chloro, ethoxyphenyl, and fluoro groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
193758-74-6 |
|---|---|
Molecular Formula |
C16H12ClFO |
Molecular Weight |
274.71 g/mol |
IUPAC Name |
4-chloro-1-[2-(4-ethoxyphenyl)ethynyl]-2-fluorobenzene |
InChI |
InChI=1S/C16H12ClFO/c1-2-19-15-9-4-12(5-10-15)3-6-13-7-8-14(17)11-16(13)18/h4-5,7-11H,2H2,1H3 |
InChI Key |
UFGLBIXLLMKXKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)



![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)




![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)



